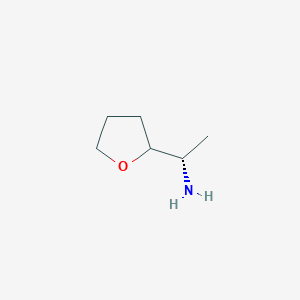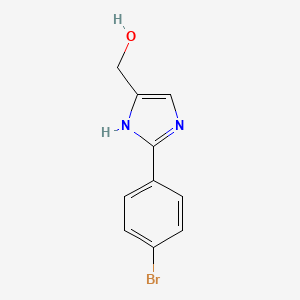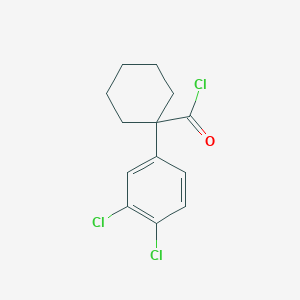![molecular formula C10H11FN4OS B11745717 4-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11745717.png)
4-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with a fluorinated thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide typically involves the condensation of 5-fluorothiophene-2-carbaldehyde with 1-methyl-1H-pyrazole-5-carboxamide in the presence of a suitable base. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining the reaction conditions optimized in the laboratory.
Chemical Reactions Analysis
Types of Reactions
4-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated thiophene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium hydride in DMF at 60°C.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may lead to the corresponding alcohol or amine.
Scientific Research Applications
4-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated thiophene moiety may enhance its binding affinity and specificity, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-3-(5-fluorothiophen-2-yl)-1-methyl-1H-pyrazole-4-carboxamide
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide
- 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Uniqueness
4-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to other similar compounds .
Properties
Molecular Formula |
C10H11FN4OS |
|---|---|
Molecular Weight |
254.29 g/mol |
IUPAC Name |
4-[(5-fluorothiophen-2-yl)methylamino]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C10H11FN4OS/c1-15-9(10(12)16)7(5-14-15)13-4-6-2-3-8(11)17-6/h2-3,5,13H,4H2,1H3,(H2,12,16) |
InChI Key |
KBZDUKLTGDSNQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)NCC2=CC=C(S2)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B11745636.png)



-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11745662.png)
![[(1,4-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11745668.png)
![Carbamic acid, [3-amino-2-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl](/img/structure/B11745678.png)

![{(Z)-2-[(E)-(4-fluorophenyl)methylidene]hydrazono}(2-propynylsulfanyl)methanaminium chloride](/img/structure/B11745683.png)
![1-(difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11745688.png)

![[3-(diethylamino)propyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745698.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11745710.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11745733.png)
